molecular formula C11H14O4 B184999 Propyl 4-hydroxy-3-methoxybenzoate CAS No. 6273-95-6

Propyl 4-hydroxy-3-methoxybenzoate

Cat. No. B184999
CAS RN: 6273-95-6
M. Wt: 210.23 g/mol
InChI Key: HFLCHMMFTLXGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-hydroxy-3-methoxybenzoate is a chemical compound with the molecular formula C11H14O4 . It belongs to a group called parabens, which are commonly used as preservatives in cosmetics, skin care products, food, and beverages . It shows strong antimicrobial activity against a wide range of micro-organisms .


Synthesis Analysis

This compound can be prepared by reacting p-hydroxybenzoic acid with n-propanol in the presence of an acidic ionic liquid . It is reported to be an endocrine disrupting compound .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The average mass is 210.227 Da and the monoisotopic mass is 210.089203 Da .


Physical And Chemical Properties Analysis

This compound is a white to brown solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not available from the search results.

Scientific Research Applications

  • Flavor Molecule Encapsulation : Propyl 4-hydroxy-3-methoxybenzoate has been used in encapsulating flavor molecules. For instance, 4-hydroxy-3-methoxybenzoic acid (vanillic acid) has been successfully intercalated into layered double hydroxide to produce nanohybrids for controlled flavor release in foods (Hong, Oh, & Choy, 2008).

  • Pharmaceutical Applications : Research has identified its presence in various medicinal plants, suggesting its potential medicinal properties. For example, it was isolated from the aerial parts of Stocksia brahuica, a plant known for various health benefits (Ali, Ahmad, Zahid, & Tareen, 1998).

  • Biodegradation and Enzymatic Interaction Studies : Studies on the interaction of this compound with enzyme systems, such as in Pseudomonas putida, have been conducted to understand its biodegradation and metabolic pathways (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

  • Environmental Science and Toxicology : Research on this compound includes its detection in environmental samples, such as human milk, and studies on its toxicity and safety. For instance, a study on its safety assessment reviewed its use as a preservative in foods, drugs, and cosmetics, including its absorption, metabolism, and excretion in humans (Soni, Burdock, Taylor, & Greenberg, 2001).

  • Chemical Synthesis and Organic Chemistry : Various studies have focused on the synthesis of derivatives and analogs of this compound, exploring its potential in creating new compounds with potential applications in different fields (Shao, 1995).

  • Antibacterial and Antidiabetic Properties : Certain studies have investigated the antibacterial and antidiabetic properties of compounds related to this compound, indicating its potential in the development of new pharmaceuticals (Bhatt, Sati, Bahuguna, Semwal, & Semwal, 2018).

  • Analytical Chemistry : Its presence in various samples has been detected using advanced analytical methods, like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) (Ye, Bishop, Needham, & Calafat, 2008).

  • Cosmetic Industry Applications : this compound is used as a preservative and antimicrobial agent in cosmetics, with studies exploring its synthesis and application in this field (Villa, Baldassari, Gambaro, Mariani, & Loupy, 2005).

  • Biomedical Research : Its potential in biomedical applications, like in the design of pH-sensitive hydrogels for drug delivery systems, has also been studied (Allcock & Ambrosio, 1996).

  • Mechanistic Studies in Biochemical Pharmacology : Research into the mechanism of its action on cellular systems, such as its effects on mitochondrial function and cytotoxicity in rat hepatocytes, has been conducted to understand its biological impact (Nakagawa & Moldéus, 1998).

Safety and Hazards

Propyl 4-hydroxy-3-methoxybenzoate is classified as harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . It is also reported to be an endocrine disrupting compound .

Mechanism of Action

Mode of Action

The specifics of these interactions and the resulting changes are subjects of ongoing research .

Biochemical Pathways

The biochemical pathways affected by Propyl 4-Hydroxy-3-Methoxybenzoate are not fully understood. It is likely that the compound influences multiple pathways, leading to a range of downstream effects. More detailed studies are required to map these pathways and understand their implications .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented. These properties play a crucial role in determining the bioavailability of the compound. Further pharmacokinetic studies are needed to elucidate these aspects .

Result of Action

The molecular and cellular effects of this compound’s action are not well-characterized. It is anticipated that the compound exerts its effects at the molecular level, leading to observable changes at the cellular level. The specifics of these effects are yet to be determined .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets. Detailed studies are needed to understand these influences .

properties

IUPAC Name

propyl 4-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-6-15-11(13)8-4-5-9(12)10(7-8)14-2/h4-5,7,12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLCHMMFTLXGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284108
Record name propyl 4-hydroxy-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6273-95-6
Record name Propyl 4-hydroxy-3-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6273-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl 4-hydroxy-3-methoxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006273956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6273-95-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name propyl 4-hydroxy-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl 4-hydroxy-3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Propyl 4-hydroxy-3-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Propyl 4-hydroxy-3-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Propyl 4-hydroxy-3-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Propyl 4-hydroxy-3-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Propyl 4-hydroxy-3-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.